molecular formula C24H26ClFN2O3S B2587025 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one CAS No. 892757-83-4

3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one

Cat. No. B2587025
CAS RN: 892757-83-4
M. Wt: 476.99
InChI Key: UCGMGQARCYVONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H26ClFN2O3S and its molecular weight is 476.99. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

The study of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride and its structural analogs provides insights into the molecular interactions and conformational dynamics of these compounds. For instance, Ohba et al. (2012) discussed the steric effects induced by bulky substituents on the sulfonyl group, affecting the molecular conformation (Ohba, Gomi, Ohgiya, & Shibuya, 2012). Such studies are foundational for understanding how these compounds might interact with biological targets or be modified for enhanced efficacy in various applications.

Antimicrobial and Antibacterial Applications

Research on quinolone and isoquinoline derivatives, including those with sulfonyl groups, has shown significant potential in antimicrobial and antibacterial applications. For example, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and screened for antimicrobial and antifungal activities, revealing that certain compounds exhibit high activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy, & AbdelAal, 2016). These findings underscore the potential of such compounds in developing new antimicrobial agents.

Inhibition of Enzymatic Activity

Compounds structurally related to 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one have been investigated for their ability to inhibit specific enzymes. Grunewald et al. (2006) examined the inhibitory potency of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines on phenylethanolamine N-methyltransferase (PNMT), identifying key interactions that enhance inhibitory potency (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006). Such research can lead to the development of novel therapeutic agents targeting specific enzymatic pathways.

Synthesis and Characterization for Therapeutic Applications

The synthesis and characterization of compounds with the core structure similar to the specified chemical have led to the discovery of novel therapeutic agents. For instance, the synthesis of temafloxacin hydrochloride, a potent antibacterial agent, showcases the process of developing clinically relevant drugs from quinolone derivatives (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, & Plattner, 1991). Research in this area contributes to expanding the arsenal of antimicrobial agents available for treating various infections.

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN2O3S/c1-3-9-28-15-23(32(30,31)18-6-4-5-17(25)12-18)24(29)19-13-20(26)22(14-21(19)28)27-10-7-16(2)8-11-27/h4-6,12-16H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGMGQARCYVONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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